molecular formula C25H21FN2O6S B280824 Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Numéro de catalogue: B280824
Poids moléculaire: 496.5 g/mol
Clé InChI: NJKYLWKLSSVJIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been found to inhibit angiogenesis, which is the process of the formation of new blood vessels, and is a key factor in the growth and spread of tumors. E7820 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate works by inhibiting the activity of several enzymes involved in the process of angiogenesis, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). By inhibiting these enzymes, this compound prevents the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies. It has been found to be well-tolerated and does not have any significant toxic effects on normal tissues. This compound has also been shown to have a long half-life, which allows for less frequent dosing.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been shown to be effective in preclinical models of cancer, which makes it a promising candidate for further study. However, one limitation of this compound is that it has only been tested in preclinical models, and its efficacy and safety in humans are still being evaluated in clinical trials.

Orientations Futures

There are several future directions for the development of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiotherapy. This compound has been shown to enhance the efficacy of these treatments in preclinical studies, and further research is needed to determine its potential in combination therapy. Another future direction is the development of this compound for the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal angiogenesis. Overall, this compound has shown promising results in preclinical studies and is a promising candidate for further study in the treatment of cancer and other diseases characterized by abnormal angiogenesis.

Méthodes De Synthèse

The synthesis of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of isonicotinoyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid to form the isonicotinoyl derivative. This derivative is then reacted with ethyl 5-amino-2-methylbenzoate to form the desired compound. The final step involves the reaction of this compound with 4-fluoro-2-methylbenzenesulfonyl chloride to form this compound.

Applications De Recherche Scientifique

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been found to inhibit angiogenesis and tumor growth in these models. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Propriétés

Formule moléculaire

C25H21FN2O6S

Poids moléculaire

496.5 g/mol

Nom IUPAC

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21FN2O6S/c1-4-33-25(30)23-16(3)34-21-7-6-19(14-20(21)23)28(24(29)17-9-11-27-12-10-17)35(31,32)22-8-5-18(26)13-15(22)2/h5-14H,4H2,1-3H3

Clé InChI

NJKYLWKLSSVJIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

SMILES canonique

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.